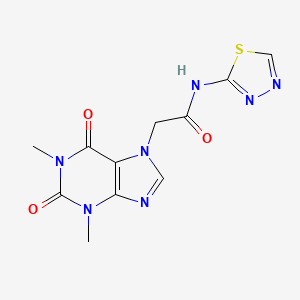

2-quinolinecarbaldehyde thiosemicarbazone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-quinolinecarbaldehyde thiosemicarbazone involves the condensation of 2-quinolinecarbaldehyde with thiosemicarbazide. This reaction typically proceeds under mild conditions, often requiring an acidic catalyst to facilitate the formation of the thiosemicarbazone linkage. The purity and yield of the synthesized compound can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time.

Molecular Structure Analysis

The molecular structure of 2-quinolinecarbaldehyde thiosemicarbazone has been elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These studies reveal a complex structure with potential for various types of intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, which can significantly influence its chemical behavior and reactivity.

Chemical Reactions and Properties

2-Quinolinecarbaldehyde thiosemicarbazone participates in a range of chemical reactions, characteristic of both the thiosemicarbazone moiety and the quinoline ring. These reactions include complexation with metals, nucleophilic additions, and redox reactions. The compound's reactivity with transition metals is particularly noteworthy, forming complexes that exhibit diverse chemical and biological properties.

Physical Properties Analysis

The physical properties of 2-quinolinecarbaldehyde thiosemicarbazone, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various research areas. These properties are influenced by the compound's molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).

Chemical Properties Analysis

The chemical properties of 2-quinolinecarbaldehyde thiosemicarbazone, including acidity/basicity, redox potential, and stability, are essential for understanding its behavior in chemical systems and potential biological environments. These properties are determined by the electronic structure and functional groups present in the molecule.

(Saswati et al., 2015): This study discusses the synthesis and X-ray structure of thiosemicarbazone complexes, including interactions with DNA and their cytotoxicity.

(Zengchen Liu et al., 2009): This research presents the synthesis, crystal structure, and DNA interaction of Cu2+ complexes derived from thiosemicarbazone ligands.

(E. Ramachandran et al., 2012): This paper evaluates the DNA binding, antioxidant, and cytotoxic activity of mononuclear Co(III) complexes of thiosemicarbazones.

Applications De Recherche Scientifique

DNA Interaction and Cytotoxicity Studies

Research on copper complexes of thiosemicarbazone, including those derived from quinoline-2-carbaldehyde, has shown significant DNA-binding and -cleavage activity. These complexes have been tested for their antiproliferative activity against cancer cell lines, with some showing activity comparable to clinical drugs. The presence of the quinonoidal group in the thiosemicarbazone ligand coordinated to the metal seems to enhance potency (Saswati et al., 2015).

Antibacterial Activity

A study focusing on the synthesis of 2-quinolone thiosemicarbazone derivatives demonstrated their significant antibacterial activity against various bacterial strains. Structural factors, such as the presence of larger halogens like chlorine or bromine on the quinolone scaffold, and a planar phenyl group on the thiosemicarbazone moiety, were found to enhance antibacterial effectiveness (Govender et al., 2019).

Proteasome Inhibition in Cancer Cells

Novel Schiff base copper complexes of quinoline-2-carboxaldehyde have demonstrated dose-dependent antiproliferative and proapoptotic activity in prostate cancer cells. One particular compound, quinoline thiosemicarbazone 2, was identified as a potent inhibitor of proteasome activity in human prostate cancer cells (Adsule et al., 2006).

Antiviral Activity

Thiosemicarbazones containing quinoline groups have been shown to protect mice against vaccinia virus when included in their diet. These compounds seem to have essential groups for antiviral activity, as certain structural modifications can enhance or diminish their effectiveness (Thompson et al., 1953).

Synthesis of Biologically Active Compounds

Quinoline-derived thiosemicarbazones serve as polyfunctional substrates in the synthesis of compounds with potential medicinal applications. They have been utilized in the development of methods for creating compounds with anticancer, antifungal, antiviral, antibacterial, and immunomodulatory activities (Aleksanyan & Ambartsumyan, 2015).

Safety and Hazards

Orientations Futures

There is a need to develop new compounds as MAO-B inhibitors, which are frequently used in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s . It has been shown that various thiosemicarbazone derivatives show hMAO inhibitory activity in the range of micromolar concentration .

Propriétés

IUPAC Name |

[(E)-quinolin-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c12-11(16)15-13-7-9-6-5-8-3-1-2-4-10(8)14-9/h1-7H,(H3,12,15,16)/b13-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSVPIHNHFNXNY-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3608-81-9 | |

| Record name | NSC79295 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)

![2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513122.png)

![3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513123.png)

![(1S*,5R*)-3-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513128.png)

![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)

![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5513163.png)

![N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5513164.png)

![4-[4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5513168.png)

![N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5513174.png)

![3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5513179.png)